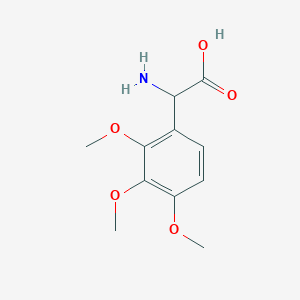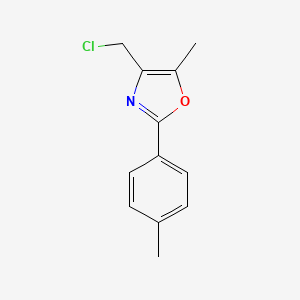
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
概述
描述
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole, also known as CMMPO, is a chlorinated heterocyclic compound which has been studied for its potential applications in various scientific research areas. CMMPO has a unique structure that can be used in a variety of ways, from synthesis methods to biochemical and physiological effects.
作用机制
The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole is not fully understood. However, it is believed to be related to its ability to form a stable adduct with the target molecule. This adduct can then act as a catalyst, leading to the formation of reactive intermediates which can then interact with other molecules in the target molecule. This interaction can lead to the formation of new products, which can then be used for various applications.
生化和生理效应
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators.
实验室实验的优点和局限性
The use of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole in lab experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of applications. Additionally, it can be used in a wide range of concentrations, making it suitable for a variety of experiments. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, making it difficult to use in some experiments. Additionally, it can be toxic in high concentrations, so it should be used with caution.
未来方向
The potential applications of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole are still being explored. Future research could focus on its use as an antioxidant, antimicrobial, and anti-inflammatory agent. Additionally, it could be studied for its potential use in the synthesis of polymers and materials for various biomedical applications. Additionally, further research could focus on its potential use in the synthesis of drugs and natural products. Finally, further research could focus on its mechanism of action and its potential biochemical and physiological effects.
科学研究应用
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole has been widely studied for its potential applications in various scientific research areas. It has been used as a building block in the synthesis of various compounds, such as drugs and natural products. Additionally, it has been studied for its potential use as an antioxidant, antimicrobial, and anti-inflammatory agent. It has also been used in the synthesis of polymers and materials for various biomedical applications.
属性
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTOUJFUSUPWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408091 | |
| Record name | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
CAS RN |
137090-44-9 | |
| Record name | 4-(Chloromethyl)-2-(4-methylphenyl)-5-methyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137090-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B1366144.png)
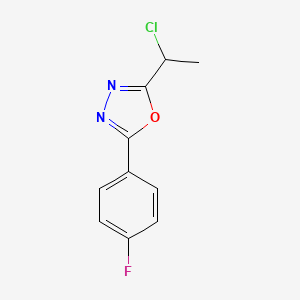
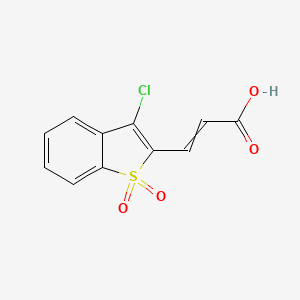
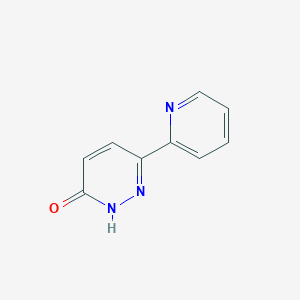
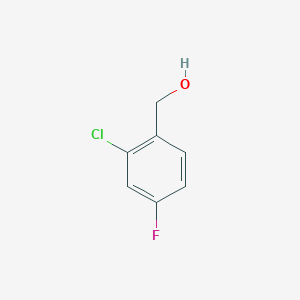
![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)
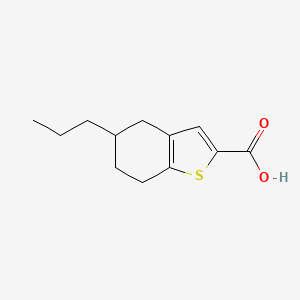

![2-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1366192.png)
![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)
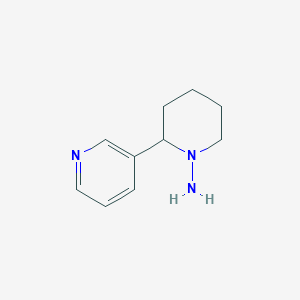
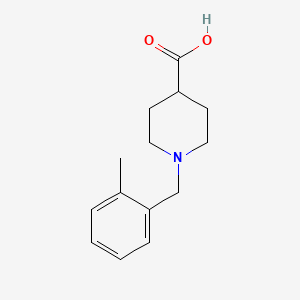
![2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366199.png)
